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Compound of Interest

Compound Name:
Ethyl 8-(2-iodophenyl)-8-

oxooctanoate

Cat. No.: B1327870 Get Quote

For researchers, scientists, and professionals in drug development, precise analytical

characterization of novel compounds is paramount. This guide provides a detailed comparative

analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 8-(2-
iodophenyl)-8-oxooctanoate. Due to the limited availability of fully assigned experimental

spectra for this specific molecule in public databases, this guide presents a predicted NMR

profile based on the analysis of its core structural fragments: ethyl octanoate and 2'-

iodoacetophenone. This comparative approach allows for a robust estimation of the expected

chemical shifts and multiplicities.

Predicted NMR Data for Ethyl 8-(2-iodophenyl)-8-
oxooctanoate
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Ethyl 8-(2-
iodophenyl)-8-oxooctanoate. The prediction is derived from the known spectral data of its

constituent fragments, providing a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Data for Ethyl 8-(2-iodophenyl)-8-oxooctanoate

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1327870?utm_src=pdf-interest
https://www.benchchem.com/product/b1327870?utm_src=pdf-body
https://www.benchchem.com/product/b1327870?utm_src=pdf-body
https://www.benchchem.com/product/b1327870?utm_src=pdf-body
https://www.benchchem.com/product/b1327870?utm_src=pdf-body
https://www.benchchem.com/product/b1327870?utm_src=pdf-body
https://www.benchchem.com/product/b1327870?utm_src=pdf-body
https://www.benchchem.com/product/b1327870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-a 7.85 dd 7.9, 1.1 1H

H-b 7.45 - 7.55 m - 2H

H-c 7.20 td 7.5, 1.8 1H

H-d (α to C=O) 2.95 t 7.3 2H

H-e (α to ester) 2.28 t 7.5 2H

H-f 1.70 p 7.4 2H

H-g 1.59 p 7.5 2H

H-h, H-i 1.30 - 1.40 m - 4H

H-j (CH₂) 4.12 q 7.1 2H

H-k (CH₃) 1.25 t 7.1 3H

Table 2: Predicted ¹³C NMR Data for Ethyl 8-(2-iodophenyl)-8-oxooctanoate
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Assignment Predicted Chemical Shift (δ, ppm)

C=O (ketone) 205.0

C=O (ester) 173.9

C-l (C-I) 95.0

C-m (quaternary) 142.0

C-n, C-o, C-p, C-q (aromatic CH) 128.0 - 139.0

C-r (ester O-CH₂) 60.3

C-s (α to ketone C=O) 40.0

C-t (α to ester C=O) 34.5

C-u, C-v, C-w, C-x (alkyl CH₂) 24.0 - 29.0

C-y (ester O-CH₂-CH₃) 14.3

Comparative NMR Data of Structural Analogs
To substantiate the predicted values, the experimental NMR data for ethyl octanoate and 2'-

iodoacetophenone are presented below. These compounds represent the aliphatic ester chain

and the aromatic ketone portions of the target molecule, respectively.

Table 3: Experimental NMR Data for Ethyl Octanoate
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¹H Assignment (δ,
ppm)

¹H Multiplicity ¹H J (Hz)
¹³C Assignment (δ,
ppm)

4.12 (q) Quartet 7.1 173.8 (C=O)

2.28 (t) Triplet 7.5 60.1 (O-CH₂)

1.61 (p) Quintet 7.5 34.4 (α-CH₂)

1.29 (m) Multiplet -
31.8, 29.1, 29.0, 25.1

(alkyl CH₂)

0.89 (t) Triplet 6.8 22.7 (CH₂)

1.25 (t) Triplet 7.1 14.1 (CH₃)

14.3 (ester CH₃)

Source: SDBSWeb, --INVALID-LINK--

Table 4: Experimental NMR Data for 2'-Iodoacetophenone

¹H Assignment (δ,
ppm)

¹H Multiplicity ¹H J (Hz)
¹³C Assignment (δ,
ppm)

7.86 (dd) Doublet of doublets 7.9, 1.1 204.8 (C=O)

7.43 (td) Triplet of doublets 7.5, 1.1 141.6 (C-quat)

7.18 (td) Triplet of doublets 7.9, 1.8 139.5 (CH)

2.62 (s) Singlet - 131.3 (CH)

128.3 (CH)

128.2 (CH)

94.8 (C-I)

30.7 (CH₃)

Source: SDBSWeb, --INVALID-LINK--
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Experimental Protocol
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic

molecule like Ethyl 8-(2-iodophenyl)-8-oxooctanoate is as follows:

1. Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Number of Scans: 16 to 64, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal.
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Integrate the signals.

3. ¹³C NMR Spectroscopy:

Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) is

recommended.

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Acquisition Parameters:

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Processing:

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Phase correct the spectrum.

Calibrate the chemical shift scale to the solvent peak or TMS.

Visualization of Molecular Structure and NMR
Assignments
The following diagram illustrates the chemical structure of Ethyl 8-(2-iodophenyl)-8-
oxooctanoate with atom labeling corresponding to the predicted NMR data in Tables 1 and 2.
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Caption: Structure of Ethyl 8-(2-iodophenyl)-8-oxooctanoate with atom labels.
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To cite this document: BenchChem. [NMR Characterization of Ethyl 8-(2-iodophenyl)-8-
oxooctanoate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1327870#nmr-characterization-of-ethyl-8-2-
iodophenyl-8-oxooctanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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